![molecular formula C10H9NO B2821983 3,4-dihydro-1H-2-benzopyran-1-carbonitrile CAS No. 13328-80-8](/img/structure/B2821983.png)
3,4-dihydro-1H-2-benzopyran-1-carbonitrile
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Description
Scientific Research Applications
1. Heteropolyacid Ionic Liquid Heterogeneously Catalyzed Synthesis Isochroman-1-carbonitrile is used in the synthesis of isochromans via oxa-Pictet–Spengler cyclization in dimethyl carbonate . This process is catalyzed by a recyclable and efficient heterogeneous, green catalyst based on the synthesis of Keggin-type polyoxometalate and vitamin B1 analogue .
Enantioselective Synthesis
Isochroman-1-carbonitrile is used in the enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes . This process results in good yield, with excellent diastereo- and enantioselectivity .
Synthesis of Functionalised Isochromans
Isochroman-1-carbonitrile is used in the synthesis of functionalised isochromans . The oxa-Pictet–Spengler reaction is used to construct the privileged isochroman motif .
Synthesis of 3,4-Dihydropyran-2-Ones
Isochroman-1-carbonitrile is used in the synthesis of 3,4-dihydropyran-2-ones . This process involves organocatalysis with N-heterocyclic carbenes .
Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives
Isochroman-1-carbonitrile is used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives . These compounds have shown promising human Chk1 kinase growth inhibition .
Antiproliferative Activity of Benzopyran-4-One Derivatives
Isochroman-1-carbonitrile is used in the synthesis of benzopyran-4-one derivatives . These compounds have shown cytotoxic agents against multi-drug resistant cancer cell lines .
properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGORVIXMZQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-2-benzopyran-1-carbonitrile |
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